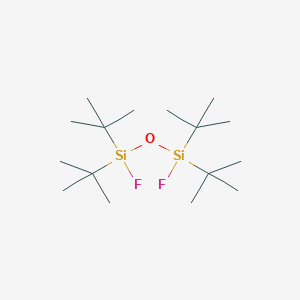
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is a chemical compound known for its unique structure and properties It consists of a disiloxane backbone with two fluorine atoms and four tert-butyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane typically involves the reaction of tert-butyl-substituted silanes with fluorinating agents. One common method includes the reaction of 1,1,3,3-tetra-tert-butyl-1,3-dichlorodisiloxane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted disiloxanes with various functional groups.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Scientific Research Applications
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions to introduce fluorine atoms into molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive fluorine atoms and tert-butyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a fluorinating agent, while in materials science, it can serve as a building block for creating complex structures.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane: Similar structure but with methyl groups instead of tert-butyl groups.
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane: Similar structure but with ethyl groups instead of tert-butyl groups.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Properties
CAS No. |
92810-38-3 |
|---|---|
Molecular Formula |
C16H36F2OSi2 |
Molecular Weight |
338.62 g/mol |
IUPAC Name |
ditert-butyl-[ditert-butyl(fluoro)silyl]oxy-fluorosilane |
InChI |
InChI=1S/C16H36F2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
UXQLBQMULPEZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















